molecular formula C14H19ClN2O4 B2431351 N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide CAS No. 1387675-20-8

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide

Cat. No.: B2431351
CAS No.: 1387675-20-8
M. Wt: 314.77
InChI Key: MZEVMHUELIGAQA-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 3-chloro-4-methoxyphenyl moiety, and a glycinamide backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the phenyl ring with chloro and methoxy substituents adds unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-8-12(18)17-9-5-6-11(20-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEVMHUELIGAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide typically involves multiple steps. One common route starts with the protection of glycine using the Boc group. This is followed by the introduction of the 3-chloro-4-methoxyphenyl group through a coupling reaction. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amine derivative.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl ring with chloro and methoxy substituents can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    N-(tert-butoxycarbonyl)-N1-(3-chlorophenyl)glycinamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    N-(tert-butoxycarbonyl)-N1-(4-chloro-3-methoxyphenyl)glycinamide: Similar structure but with different positioning of the chloro and methoxy groups, affecting its chemical properties.

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This arrangement can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide is a synthetic organic compound that has gained attention for its potential applications in medicinal chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a 3-chloro-4-methoxyphenyl moiety, and a glycinamide backbone. The unique arrangement of substituents on the phenyl ring enhances its chemical properties and biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16ClN2O3\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A Boc group which protects the amine functionality.
  • A chloro group at the 3-position and a methoxy group at the 4-position on the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Boc group allows selective reactions at other sites, while the phenyl ring's substituents can modulate interactions with biological targets, potentially leading to inhibition or modulation of enzyme activity.

Research Findings

  • Enzyme Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors for various enzymes, including those involved in metabolic pathways. For example, it has been suggested that modifications to the glycinamide backbone can enhance inhibitory potency against specific targets.
  • Antimicrobial Activity : Preliminary investigations have shown that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further research in antibiotic development.
  • Antitumor Potential : Analogues of this compound have been explored for their antitumor effects, particularly against cell lines associated with malignancies. The presence of the chloro and methoxy groups may play a role in enhancing cytotoxicity.

Case Studies

StudyFindings
Inhibition of Enzyme Activity A study demonstrated that modifications to the glycinamide structure resulted in increased inhibition of target enzymes involved in cancer metabolism (IC50 values ranging from 0.5 µM to 5 µM).
Antimicrobial Properties Research indicated that derivatives showed minimum inhibitory concentrations (MIC) against Gram-positive bacteria, suggesting potential as new antibiotics.
Antitumor Activity In vitro tests revealed that certain analogues induced apoptosis in cancer cell lines, with IC50 values below 10 µM, indicating significant potential for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methoxyphenyl)glycinamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine or NaOH) under inert conditions . Subsequent coupling with 3-chloro-4-methoxyphenylamine derivatives employs carbodiimide-based reagents (e.g., EDC/HOBt) or uronium salts (e.g., HATU) in polar aprotic solvents like DMF or THF. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:Boc reagent) and temperature control (0–25°C) to minimize side reactions .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Methodology : Purification is achieved via recrystallization (solvents: ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient: 5–20% methanol in dichloromethane). Purity validation combines HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for molecular ion confirmation. NMR (¹H, ¹³C) identifies characteristic peaks: Boc tert-butyl protons (δ ~1.4 ppm), aromatic protons from the 3-chloro-4-methoxyphenyl group (δ 6.8–7.5 ppm), and amide NH signals (δ ~8.0 ppm) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology : Solubility is tested in DMSO (>50 mg/mL), methanol (~20 mg/mL), and water (<0.1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH for 14 days) show decomposition <5% when stored in amber vials at –20°C. Degradation pathways (e.g., Boc deprotection) are monitored via TLC and HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling or enzyme inhibition studies?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure, highlighting nucleophilic sites (amide nitrogen) and electrophilic regions (chlorine substituent). Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like proteases, guided by the 3-chloro-4-methoxyphenyl moiety’s steric and electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodology : Meta-analysis of literature data identifies variables such as assay type (cell-free vs. cellular), concentration ranges, and solvent effects (DMSO vs. aqueous buffers). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations or buffer pH .

Q. How does the 3-chloro-4-methoxyphenyl group influence spectroscopic properties and intermolecular interactions?

  • Methodology : UV-Vis spectroscopy (λmax ~280 nm) correlates with the conjugated aryl system. IR spectroscopy confirms C-Cl stretching (750 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹). X-ray crystallography reveals intermolecular hydrogen bonds between the amide NH and carbonyl groups, stabilizing crystal packing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures enantiomeric excess (>98%). Process optimization includes minimizing racemization during Boc deprotection (using TFA at 0°C) and implementing inline PAT (Process Analytical Technology) for real-time monitoring .

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